molecular formula C16H16FN5S2 B2478287 2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-64-1

2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine

Cat. No. B2478287
CAS RN: 868221-64-1
M. Wt: 361.46
InChI Key: NNMRZCOLSWNSTR-UHFFFAOYSA-N
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Description

The compound “2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring and a triazole ring. Both of these rings are nitrogen-containing heterocycles, which are common in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and triazole rings, and the introduction of the various substituents. Unfortunately, specific details about the synthesis of this exact compound are not available in the literature .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and triazole rings, as well as the various substituents. The fluorophenyl group would likely contribute to the compound’s polarity and could influence its interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase the compound’s polarity, which could affect its solubility in different solvents .

Scientific Research Applications

Supramolecular Chemistry

Pyrimidine derivatives have been studied for their potential in forming novel crown-containing hydrogen-bonded supramolecular assemblies. Research on similar pyrimidine structures has revealed their capability to engage in extensive hydrogen bonding interactions, leading to the formation of complex 2D and 3D networks. These findings underscore the structural versatility of pyrimidine derivatives for creating intricate molecular architectures, which could have implications in areas such as molecular recognition and self-assembly processes (Fonari et al., 2004).

Antimicrobial Activity

Research into pyrimidine derivatives has also shown promising antimicrobial properties. A study involving novel pyrazolopyrimidine compounds incorporating phenylsulfonyl groups demonstrated significant antimicrobial activity, surpassing that of reference drugs in some cases. This suggests that pyrimidine derivatives could be valuable in the development of new antimicrobial agents, offering a potential pathway for combating resistant bacterial and fungal strains (Alsaedi et al., 2019).

Antibacterial and Antifungal Properties

Further studies on pyrimidine-containing compounds have highlighted their antibacterial and antifungal activities. For instance, research on ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate demonstrated efficacy against Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These findings indicate the potential of pyrimidine derivatives in the development of new antibacterial and antifungal therapies (Lahmidi et al., 2019).

Novel Drug Development

The synthetic flexibility of pyrimidine derivatives allows for the creation of compounds with varied biological activities, including anticancer, anti-inflammatory, and analgesic effects. Studies have shown that certain pyrimidine derivatives exhibit promising biological properties, which could be harnessed in the development of novel therapeutic agents (Thangarasu et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research could focus on further characterizing this compound, including its synthesis, reactivity, and biological activity. Additionally, studies could explore its potential applications, such as its use as a pharmaceutical agent .

properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5S2/c1-11(2)24-16-21-20-14(10-23-15-18-8-3-9-19-15)22(16)13-6-4-12(17)5-7-13/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMRZCOLSWNSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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